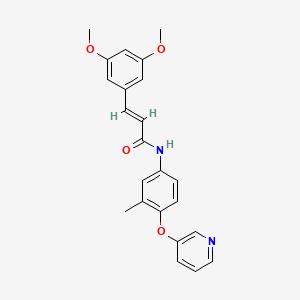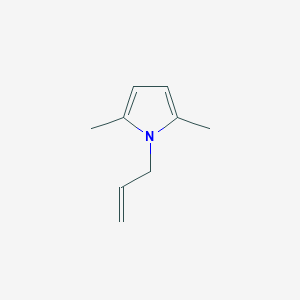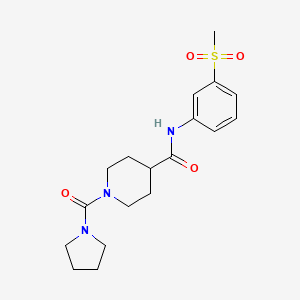
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide, also known as TMDP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMDP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.39 g/mol. In
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide is not fully understood, but it is believed to act as a Lewis acid catalyst in organic synthesis reactions. This compound has a bulky chiral group that can interact with other molecules in a stereo-specific manner, leading to the formation of enantiomerically pure compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. This compound has also been found to have low acute toxicity in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide has several advantages for lab experiments. It is a stable and easy to handle compound that can be stored for long periods of time without degradation. This compound is also relatively inexpensive and readily available from chemical suppliers. However, this compound has some limitations in lab experiments. It has limited solubility in water, which can make it difficult to use in aqueous reactions. This compound also has a low melting point, which can make it difficult to handle at high temperatures.
Direcciones Futuras
There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide. One area of research is the development of new synthetic methods using this compound as a catalyst. Another area of research is the exploration of this compound's potential applications in the pharmaceutical industry, especially in the synthesis of chiral drugs. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound on living organisms.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in various fields of scientific research. Its ability to act as a chiral auxiliary and a Lewis acid catalyst makes it a valuable tool in organic synthesis reactions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide can be synthesized using a multistep reaction process that involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with N,N,2-trimethylpropanamine. The reaction is typically carried out in the presence of a base catalyst such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic synthesis. This compound can be used as a chiral auxiliary in asymmetric synthesis reactions to obtain enantiomerically pure compounds. This compound has also been used as a ligand in transition metal catalyzed reactions to enhance the selectivity and efficiency of the reaction.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,13(16)15(3)4)10-5-6-11-12(9-10)18-8-7-17-11/h5-6,9H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNHBGDVQIMBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCCO2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)


![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)
![3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7547940.png)
![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)

![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)

![N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)